molecular formula C15H16N2O B5655387 3-phenyl-N-(2-pyridinylmethyl)propanamide

3-phenyl-N-(2-pyridinylmethyl)propanamide

Cat. No. B5655387
M. Wt: 240.30 g/mol
InChI Key: WFFQWKXPKXIRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-(2-pyridinylmethyl)propanamide, commonly known as PPMP, is a chemical compound that has been studied extensively in scientific research. PPMP is a small molecule inhibitor of glycosphingolipid biosynthesis, which plays a crucial role in various biological processes.

Mechanism of Action

PPMP inhibits the biosynthesis of glycosphingolipids by inhibiting the enzyme glucosylceramide synthase (GCS), which is involved in the first step of glycosphingolipid biosynthesis. This inhibition leads to a reduction in the levels of glycosphingolipids, which in turn affects various biological processes.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the biosynthesis of glycosphingolipids. PPMP has also been shown to have neuroprotective effects by reducing the levels of glycosphingolipids in the brain. Additionally, PPMP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

PPMP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using PPMP in lab experiments. PPMP has low solubility in water, which can make it difficult to use in some experiments. Additionally, PPMP can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of PPMP. One potential direction is to study the effects of PPMP on other biological processes beyond glycosphingolipid biosynthesis. Another potential direction is to study the potential therapeutic applications of PPMP in other diseases beyond cancer, neurodegenerative diseases, and infectious diseases. Additionally, there is a need for further research to optimize the synthesis and purification methods for PPMP to make it more accessible for lab experiments.
Conclusion:
In conclusion, PPMP is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the biosynthesis of glycosphingolipids by inhibiting the enzyme glucosylceramide synthase. PPMP has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of PPMP, including studying its effects on other biological processes and optimizing its synthesis and purification methods.

Synthesis Methods

PPMP can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-pyridinemethanol with 3-phenylpropanoic acid to form 3-phenyl-N-(2-pyridinylmethyl)propanamide. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure PPMP.

Scientific Research Applications

PPMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the biosynthesis of glycosphingolipids, which are involved in various biological processes such as cell signaling, cell adhesion, and cell differentiation. PPMP has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases.

properties

IUPAC Name

3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(10-9-13-6-2-1-3-7-13)17-12-14-8-4-5-11-16-14/h1-8,11H,9-10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFQWKXPKXIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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